REACTION_CXSMILES
|
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)CCCCN.[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[OH:21])[CH:16]=O.[NH2:22]CC(O)=O.OC1C=CC([CH:32]=[O:33])=CC=1>>[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[OH:21])[CH:16]=[C:3]1[NH:2][C:32](=[O:33])[NH:22][C:9]1=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
45.7 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
69.1 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=C2C(NC(N2)=O)=O)C=CC1O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |